molecular formula C10H10N2O B3353140 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one CAS No. 53052-49-6

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one

Cat. No. B3353140
CAS RN: 53052-49-6
M. Wt: 174.2 g/mol
InChI Key: PCISLWUXJKQROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMNQ is a redox-active quinone that can undergo one-electron reduction to form a semiquinone radical and a two-electron reduction to form a hydroquinone. This compound has been used in various research applications, including its use as a redox mediator in electrochemical studies and as a tool to investigate oxidative stress in biological systems.

Mechanism of Action

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one generates ROS through redox cycling, which involves the transfer of electrons between 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one and other redox-active molecules. This process can lead to the formation of superoxide anion (O2•−) and hydrogen peroxide (H2O2), both of which are potent oxidants that can cause cellular damage if not properly regulated.
Biochemical and Physiological Effects:
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one-induced ROS generation has been shown to cause cellular damage in various biological systems. It has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has several advantages as a research tool. It is a stable compound that can be easily synthesized and stored. It is also a redox-active compound that can undergo one-electron and two-electron reduction, making it a useful tool for investigating redox reactions. However, 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one-induced ROS generation can cause cellular damage, which can be a limitation in some experimental settings.

Future Directions

There are several potential future directions for research involving 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one. One area of interest is the development of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one-based therapies for cancer. 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one-induced apoptosis in cancer cells has been shown to be selective, making it a promising candidate for cancer therapy. Another area of interest is the investigation of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one-induced oxidative stress in neurological diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new redox-active compounds based on 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one could lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has been used extensively in scientific research due to its ability to undergo redox reactions. It has been used as a redox mediator in electrochemical studies to investigate the electrochemical properties of various compounds. 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has also been used as a tool to investigate oxidative stress in biological systems, as it can generate reactive oxygen species (ROS) through redox cycling.

properties

IUPAC Name

3,7-dimethyl-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-11-10-8(9(6)13)4-3-7(2)12-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISLWUXJKQROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493613
Record name 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one

CAS RN

53052-49-6
Record name 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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